molecular formula C5H9N5O B13114527 5-Amino-N-ethyl-1H-1,2,4-triazole-1-carboxamide

5-Amino-N-ethyl-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B13114527
M. Wt: 155.16 g/mol
InChI Key: DQNVPACYUVSMBF-UHFFFAOYSA-N
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Description

5-Amino-N-ethyl-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-ethyl-1H-1,2,4-triazole-1-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with formamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-ethyl-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Amino-N-ethyl-1H-1,2,4-triazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-N-ethyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-1,2,4-triazole-3-carboxamide
  • 1,2,4-Triazole-3-carboxylates
  • 1,2,4-Triazole-3-carbohydrazide

Uniqueness

5-Amino-N-ethyl-1H-1,2,4-triazole-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethyl substitution enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

5-amino-N-ethyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C5H9N5O/c1-2-7-5(11)10-4(6)8-3-9-10/h3H,2H2,1H3,(H,7,11)(H2,6,8,9)

InChI Key

DQNVPACYUVSMBF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1C(=NC=N1)N

Origin of Product

United States

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